molecular formula C14H22N2O3 B13658141 (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane

(5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane

Cat. No.: B13658141
M. Wt: 266.34 g/mol
InChI Key: VCIWOXCDTQASKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Lysinol(Z) is prepared by the hydrogenation of lysine using a ruthenium on carbon (Ru/C) catalyst in water. The reaction is carried out under relatively modest conditions, with temperatures ranging from 100 to 150°C and pressures between 48 to 70 bar. The pH of the reaction mixture is maintained between 1.5 and 2 . The hydrogenation process results in a high yield of H-Lysinol(Z), with 100% conversion and over 90% selectivity. The isolated yield after purification by distillation ranges from 50% to 70% .

Industrial Production Methods

The industrial production of H-Lysinol(Z) involves the use of commodity, animal feed-grade lysine sources. The hydrogenation process is scalable and can be integrated into existing production facilities that manufacture lysine through fermentation .

Chemical Reactions Analysis

Types of Reactions

H-Lysinol(Z) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-Lysinol(Z) involves its interaction with various molecular targets and pathways. The compound’s primary functional groups, the amino and hydroxyl groups, allow it to participate in hydrogen bonding and nucleophilic substitution reactions. These interactions enable H-Lysinol(Z) to act as a curing agent in epoxy resins and as a building block in the synthesis of complex molecules .

Comparison with Similar Compounds

H-Lysinol(Z) can be compared to other similar compounds, such as:

Uniqueness

H-Lysinol(Z) stands out due to its renewable nature and potential to replace petrochemical-derived amines. Its synthesis from lysine, a readily available and renewable resource, makes it an environmentally friendly alternative .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

benzyl N-(5-amino-6-hydroxyhexyl)carbamate

InChI

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)

InChI Key

VCIWOXCDTQASKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N

Origin of Product

United States

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